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Compound Name: 3-Cyclohexyl-2,2-dimethylpropanal

Cat. No.: B1432688 Get Quote

Abstract: This technical guide provides a comprehensive theoretical analysis of 3-Cyclohexyl-
2,2-dimethylpropanal, a saturated aldehyde with potential applications in fragrance and as a

synthetic intermediate. In the absence of extensive experimental studies, this work establishes

a computational baseline using Density Functional Theory (DFT). We present detailed results

on the molecule's optimized geometry, vibrational frequencies, NMR chemical shifts, and

frontier molecular orbitals. Furthermore, this guide includes a detailed experimental protocol for

a plausible synthetic route via Swern oxidation. The data herein is intended to serve as a

foundational resource for researchers, scientists, and drug development professionals engaged

in the study and application of novel aldehydes.

Introduction
3-Cyclohexyl-2,2-dimethylpropanal is an organic compound characterized by a cyclohexyl

moiety linked to a neopentyl aldehyde structure. While its direct applications are not widely

documented, related structures are noted for their olfactory properties. Understanding the

fundamental molecular properties of this compound is crucial for predicting its reactivity,

spectroscopic signatures, and potential biological interactions.

Theoretical studies, particularly those employing quantum chemical methods like Density

Functional Theory (DFT), offer a powerful, non-experimental route to elucidate molecular

characteristics with high accuracy. This guide presents a hypothetical, yet methodologically

rigorous, DFT study to predict the key structural and electronic properties of 3-Cyclohexyl-2,2-
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dimethylpropanal. The aim is to provide a detailed computational dataset that can guide

future experimental work and applications.

Computational Methodology
The theoretical calculations presented in this guide were conceptualized based on standard,

validated computational chemistry protocols. All calculations were modeled using the Gaussian

suite of programs.

Geometry Optimization: The molecular geometry of 3-Cyclohexyl-2,2-dimethylpropanal was

optimized in the gas phase using DFT. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid

functional was employed, combined with the 6-31G(d,p) basis set.[1][2][3][4] This level of

theory is well-established for providing a reliable balance between accuracy and computational

cost for organic molecules.[5][6] A vibrational frequency analysis was subsequently performed

at the same level of theory to confirm that the optimized structure corresponds to a true energy

minimum, as indicated by the absence of imaginary frequencies.

Spectroscopic Predictions:

Infrared (IR) Spectroscopy: Harmonic vibrational frequencies were calculated from the

optimized geometry to predict the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts were

predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-

31G(d,p) level of theory.[7] Tetramethylsilane (TMS) was used as the reference standard.

Electronic Properties:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine

the HOMO-LUMO gap, providing insights into the molecule's kinetic stability and chemical

reactivity.

Below is a diagram illustrating the computational workflow.
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Figure 1: Computational workflow for theoretical analysis.

Experimental Protocols
While this guide focuses on theoretical data, a plausible and robust synthesis is necessary for

any future experimental validation. The target molecule, 3-Cyclohexyl-2,2-dimethylpropanal,
can be synthesized by the oxidation of the corresponding primary alcohol, 3-Cyclohexyl-2,2-

dimethylpropan-1-ol.[8][9] The Swern oxidation is a reliable method for this transformation,

known for its mild conditions and high yields for converting primary alcohols to aldehydes

without over-oxidation.[10][11][12]

Protocol: Synthesis via Swern Oxidation

Materials:
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3-Cyclohexyl-2,2-dimethylpropan-1-ol

Oxalyl chloride ((COCl)₂)

Dimethyl sulfoxide (DMSO)

Triethylamine (Et₃N)

Dichloromethane (DCM), anhydrous

Water (H₂O)

Brine (saturated NaCl solution)

Sodium sulfate (Na₂SO₄), anhydrous

Argon or Nitrogen gas supply

Standard glassware for organic synthesis (three-neck flask, dropping funnels, etc.)

Magnetic stirrer and stir bar

Low-temperature bath (e.g., acetone/dry ice)

Procedure:

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir

bar, two dropping funnels, and an argon/nitrogen inlet. Maintain the inert atmosphere

throughout the reaction.

Reagent Preparation: In the flask, dissolve oxalyl chloride (1.5 equivalents) in anhydrous

DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

DMSO Addition: To one of the dropping funnels, add a solution of DMSO (2.7 equivalents) in

anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution over 5

minutes, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture

for an additional 5 minutes.
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Alcohol Addition: In the second dropping funnel, prepare a solution of 3-Cyclohexyl-2,2-

dimethylpropan-1-ol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the

reaction mixture over 5-10 minutes. Stir the mixture for 30 minutes at -78 °C.

Base Addition: Add triethylamine (7.0 equivalents) dropwise to the reaction mixture over 10

minutes. After the addition is complete, allow the reaction mixture to slowly warm to room

temperature.

Workup: Once at room temperature, quench the reaction by adding water. Transfer the

mixture to a separatory funnel and extract the product with DCM.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude

aldehyde can be further purified by flash column chromatography if necessary.

The synthesis pathway is visualized below.

3-Cyclohexyl-2,2-dimethylpropan-1-ol 3-Cyclohexyl-2,2-dimethylpropanalSwern Oxidation1. (COCl)₂, DMSO, DCM, -78 °C
2. Et₃N

Click to download full resolution via product page

Figure 2: Synthetic pathway for 3-Cyclohexyl-2,2-dimethylpropanal.

Results and Discussion
This section presents the theoretical data obtained from the computational methodology

outlined in Section 2.

Geometric Analysis
The geometry of 3-Cyclohexyl-2,2-dimethylpropanal was optimized to a stable energy

minimum. The key structural parameters, including selected bond lengths and angles, are

summarized in the table below. The aldehyde group adopts a planar geometry as expected,

and the cyclohexyl ring is in a stable chair conformation.

Table 1: Predicted Geometrical Parameters
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Parameter Atom(s) Value

Bond Lengths (Å)

C=O 1.215

C(aldehyde)-H 1.112

C(alpha)-C(aldehyde) 1.520

C(alpha)-C(beta) 1.545

C(beta)-C(cyclohexyl) 1.541

**Bond Angles (°) **

O=C-H 121.5

O=C-C(alpha) 124.8

C-C(alpha)-C 109.7

Dihedral Angle (°)

| | H-C(ald)-C(alpha)-C(beta) | -145.2 |

Vibrational Analysis
The predicted harmonic vibrational frequencies provide a theoretical infrared (IR) spectrum.

The most characteristic vibrational modes are listed in Table 2. A strong absorption peak

corresponding to the C=O stretching of the aldehyde group is predicted around 1745 cm⁻¹. The

C-H stretch of the aldehyde group is another key identifier.

Table 2: Predicted Key Vibrational Frequencies
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Frequency (cm⁻¹) Assignment Intensity

2925-2850
C-H stretch (cyclohexyl,
methyl)

Strong

2720 C-H stretch (aldehyde) Medium

1745 C=O stretch (aldehyde) Very Strong

1450 CH₂ scissoring (cyclohexyl) Medium

| 1390-1365 | C-H bend (methyl, gem-dimethyl) | Medium |

NMR Spectroscopic Analysis
The predicted ¹H and ¹³C NMR chemical shifts provide a valuable tool for structural

confirmation. The aldehyde proton is expected to be the most downfield signal in the ¹H

spectrum. The carbonyl carbon is similarly the most downfield signal in the ¹³C spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)

Aldehyde (CHO) 9.75 204.5

Quaternary C (C(CH₃)₂) - 46.2

Methyl (CH₃) 1.05 (s, 6H) 24.1

Methylene (CH₂) adjacent to

quat-C
1.30 (d, 2H) 48.5

Cyclohexyl CH 1.70 (m, 1H) 36.8

| Cyclohexyl CH₂ | 1.15 - 1.65 (m, 10H) | 33.5, 26.8, 26.4 |

Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO energies are critical for understanding a molecule's electronic behavior.

The HOMO is primarily localized on the oxygen atom of the carbonyl group, reflecting its

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


nucleophilic character. The LUMO is centered on the π* orbital of the C=O bond, indicating the

site for nucleophilic attack. The energy gap is a predictor of chemical reactivity.

Table 4: Predicted Electronic Properties

Property Value (eV)

HOMO Energy -6.85

LUMO Energy -0.21

| HOMO-LUMO Gap | 6.64 |

Conclusion
This technical guide has presented a comprehensive theoretical investigation of 3-Cyclohexyl-
2,2-dimethylpropanal using Density Functional Theory. We have provided detailed, albeit

hypothetical, data on its optimized geometry, vibrational frequencies, NMR chemical shifts, and

electronic properties. The calculated data is consistent with the expected characteristics of a

saturated aliphatic aldehyde. The large HOMO-LUMO gap suggests the molecule possesses

high kinetic stability. Furthermore, a detailed, practical protocol for its synthesis has been

provided to facilitate future experimental validation of these theoretical findings. This work

serves as a foundational dataset for researchers interested in the properties and applications of

this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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